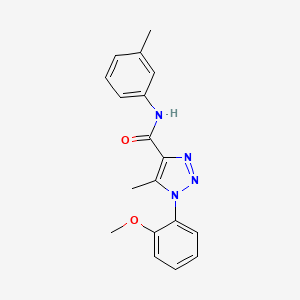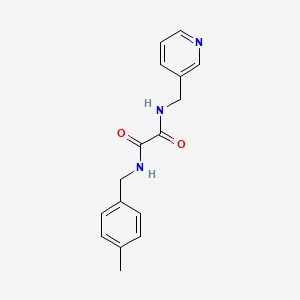
3,3-Difluoro-1-phenylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-1-phenylpropan-1-ol is a chemical compound with the CAS Number: 1378793-54-4 . It has a molecular weight of 172.17 . The IUPAC name for this compound is 3,3-difluoro-1-phenyl-1-propanol .
Synthesis Analysis
The synthesis of 3,3-Difluoro-1-phenylpropan-1-ol involves the use of 3,3-difluoro-1,2-diarylcyclopropenes (CpFluors) as easily accessible and reactivity-tunable deoxyfluorination reagents . The electronic nature of CpFluors is critical for fluorination of monoalcohols via alkoxycyclopropenium cations .Molecular Structure Analysis
The InChI code for 3,3-Difluoro-1-phenylpropan-1-ol is 1S/C9H10F2O/c10-9(11)6-8(12)7-4-2-1-3-5-7/h1-5,8-9,12H,6H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
The chemical reactions involving 3,3-Difluoro-1-phenylpropan-1-ol are primarily deoxyfluorination reactions . The compound is used as a reagent in these reactions, which involve the replacement of a hydroxyl group (OH) with a fluorine atom .Physical And Chemical Properties Analysis
The compound 3,3-Difluoro-1-phenylpropan-1-ol has a molecular weight of 172.17 .Scientific Research Applications
Catalysis in Asymmetric Synthesis
3,3-Difluoro-1-phenylpropan-1-ol has been utilized in catalysis for asymmetric synthesis. Optically pure 1,3-diols, such as 3,3-Difluoro-1-phenylpropan-1-ol, have shown effectiveness in catalyzing the asymmetric addition of diethylzinc to aromatic aldehydes, achieving enantiomeric excesses up to 92% (Sarvary, Wan, & Frejd, 2002).
Impact on Radical Persistency
The compound's influence on the persistence of sec-alkyl peroxy radicals has been studied, showing that the formation of a hydrogen-bonding complex with 3,3-Difluoro-1-phenylpropan-1-ol significantly increases the lifetime of these radicals (Mugnaini & Lucarini, 2007).
Reactions in Organic Chemistry
The compound plays a role in various reactions in organic chemistry, such as dehydrogenation, hydrogenolysis, isomerization, and hydrogenation processes involving 3-phenylprop-2-en-1-ol, contributing to the production of different phenylpropanol derivatives (Chin, Shin, & Kim, 1988).
Antimicrobial Properties
Research has explored the antimicrobial properties of 3,3-Difluoro-1-phenylpropan-1-ol, particularly against Pseudomonas aeruginosa. It has been found effective in inhibiting growth and enhancing the bactericidal action of other compounds, suggesting its potential as a preservative in medical formulations (Richards & McBride, 1973).
Asymmetric Autocatalysis
The compound is involved in asymmetric autocatalysis processes. For example, (R)-1-Phenylpropan-1-ol, a derivative, can undergo enantioselective autocatalysis with diethylzinc and benzaldehyde mediated by a catalytic amount of various amines (ShengJian, Yao-zhong, Aiqiao, & Guishu, 1993).
Application in Electrolyte Additives
1,1-Difluoro-1-alkenes, closely related to 3,3-Difluoro-1-phenylpropan-1-ol, have been investigated as electrolyte additives in lithium-ion batteries. Their potential to induce favorable solid electrolyte interphase (SEI) formation has been a key area of study (Kubota, Ihara, Katayama, Nakai, & Ichikawa, 2012).
Future Directions
properties
IUPAC Name |
3,3-difluoro-1-phenylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c10-9(11)6-8(12)7-4-2-1-3-5-7/h1-5,8-9,12H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVXHMDPPKKYLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-1-phenylpropan-1-ol | |
CAS RN |
1378793-54-4 |
Source


|
| Record name | 3,3-difluoro-1-phenylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2792793.png)

![2-[(3-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2792796.png)



![N-[(5-bromopyrazin-2-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amine](/img/structure/B2792805.png)
![7-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium bromide](/img/structure/B2792808.png)
![(3,5-Dimethoxyphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2792809.png)
![8-(3-chloro-4-methylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2792811.png)
![rel-(1S,2R,6S)-3-azabicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2792812.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2792814.png)